Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is a colorless liquid that is soluble in alcohols and ethers, and slightly soluble in water . This compound is often used as an intermediate in chemical synthesis for the production of other compounds .
Preparation Methods
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be synthesized through various chemical routes. One common method involves the cyclopropanation of ethyl diazoacetate with a suitable substrate under the influence of a rhodium catalyst . The reaction conditions typically require low catalyst loadings and can be performed without the need for distillation or chromatographic purification . Industrial production methods may vary depending on the specific requirements and scale of production, but generally involve similar synthetic routes with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it may act as a substrate for rhodium-catalyzed cyclopropanation, forming cyclopropane rings through the insertion of carbenes . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds such as:
Cyclopentene oxide (1,2-Epoxycyclopentane): This compound has a similar bicyclic structure and is used in similar chemical reactions.
Cyclohexene oxide: Another related compound with a six-membered ring structure, used in various synthetic applications.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds are used in pharmaceutical research and have similar structural motifs.
This compound is unique due to its specific bicyclic structure and the versatility it offers in chemical synthesis and research applications.
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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